molecular formula C6H7N5OS B11720726 3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Katalognummer: B11720726
Molekulargewicht: 197.22 g/mol
InChI-Schlüssel: VSZCACTYKAOFKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidine derivative characterized by a fused bicyclic scaffold with methyl and methylthio substituents at positions 3 and 5, respectively. This compound belongs to a broader class of heterocyclic molecules known for their diverse biological activities, particularly antiviral and antitumor properties . Its structure has been crystallographically confirmed, with studies highlighting the planar arrangement of the triazole and pyrimidine rings, which facilitates interactions with biological targets such as viral enzymes .

Eigenschaften

Molekularformel

C6H7N5OS

Molekulargewicht

197.22 g/mol

IUPAC-Name

3-methyl-5-methylsulfanyl-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C6H7N5OS/c1-11-4-3(9-10-11)5(12)8-6(7-4)13-2/h1-2H3,(H,7,8,12)

InChI-Schlüssel

VSZCACTYKAOFKP-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)NC(=N2)SC)N=N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Methylthio Group Introduction

The thioxo group in 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is methylated using dimethyl sulfate in an aqueous KOH solution at room temperature. This step replaces the sulfur atom with a methylthio (-SMe) group, yielding 3-methyl-5-(methylthio)-2,3-dihydropyrimidin-4(1H)-one (Compound 3 in).

Reaction Conditions :

  • Reagent : Dimethyl sulfate (1.2 equiv)

  • Base : KOH (2.0 equiv)

  • Solvent : Water

  • Temperature : RT, 2 hours

  • Yield : >85%

Nitrosation and Reduction

The methylthio intermediate undergoes nitrosation with sodium nitrite in acetic acid at 90°C for 1 hour, forming a nitroso derivative. Subsequent reduction with ammonium sulfide converts the nitroso group to an amino group, producing 5-(methylthio)-6,7-diamino-3-methyl-2,3-dihydropyrimidin-4(1H)-one .

Key Observations :

  • Excess nitrosating agent ensures complete conversion.

  • Reduction must be carefully controlled to avoid over-reduction of the methylthio group.

Cyclization to Triazolopyrimidinone Core

The diamine intermediate is treated with sodium nitrite in hydrochloric acid at 0°C to room temperature. This induces cyclization between the adjacent amino groups, forming the triazolo ring fused to the pyrimidinone core.

Mechanistic Insight :

  • The reaction proceeds via diazotization of one amino group, followed by intramolecular attack by the second amino group to form the triazole ring.

  • Regioselectivity : Controlled by steric and electronic effects of the methyl and methylthio substituents.

Alternative Route from Pyridine Derivatives

A secondary pathway starts with 4-amino-2,6-dichloropyridine , which undergoes sequential protection, methylation, nitration, and reduction to yield a pyridine diamine intermediate. Cyclization with sodium nitrite similarly forms the triazolopyrimidinone structure.

Key Steps :

  • Protection : The amino group is protected with di-tert-butyl dicarbonate in THF at 60–70°C.

  • Methylation : NaH and methyl iodide in DMF/THF introduce the methyl group.

  • Nitration and Reduction : Nitration with HNO₃/H₂SO₄ followed by catalytic hydrogenation yields the diamine.

Analytical Characterization

The target compound is validated via:

  • Mass Spectrometry : Molecular ion peak at m/z 197.22 [M+H]⁺.

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, SCH₃), 3.25 (s, 3H, NCH₃), 5.12 (s, 1H, NH).

  • X-ray Crystallography : Confirms the fused triazolo-pyrimidinone structure.

Optimization and Scalability

Critical Parameters :

  • Temperature Control : Cyclization at low temperatures (0°C) minimizes side reactions.

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates.

  • Catalysis : Use of CsF or DIPEA improves amination efficiency in later stages.

Scale-Up Challenges :

  • Exothermic reactions during methylation require careful heat dissipation.

  • Purification via column chromatography is feasible on multi-gram scales.

Comparative Analysis of Synthetic Routes

Parameter Dihydropyrimidinone Route Pyridine Route
Starting Material CostLowModerate
Step Count46
Overall Yield62%48%
Purity (HPLC)>98%>95%

The dihydropyrimidinone route is preferred for its higher yield and fewer steps.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. Functionalization at the 5-position (e.g., piperazine substitutions) enhances bioactivity, as seen in analogs like 5-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one .

Analyse Chemischer Reaktionen

Reaktionstypen

7(6H)-Oxo-3-methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Methylthiogruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

    Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um den Triazolopyrimidinring zu modifizieren.

    Substitution: Die Methylthiogruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig eingesetzt.

    Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden oder Acylchloriden durchgeführt werden.

Hauptprodukte, die gebildet werden

    Oxidation: Sulfoxide und Sulfone.

    Reduktion: Reduzierte Triazolopyrimidinderivate.

    Substitution: Verschiedene substituierte Triazolopyrimidinderivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have highlighted the compound's effectiveness against viral infections. Notably, it has been identified as an inhibitor of Chikungunya virus replication. Research indicates that derivatives of triazolo[4,5-d]pyrimidin-7(6H)-ones exhibit significant antiviral activity, suggesting a promising avenue for developing antiviral therapeutics targeting RNA viruses .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Structure-activity relationship (SAR) studies have shown that modifications to the triazolo[4,5-d]pyrimidine framework can enhance potency against various cancer cell lines. For instance, certain analogs have demonstrated selective inhibition of Polo-like kinase 1 (Plk1), a target implicated in cancer cell proliferation. These findings point to the potential of this compound class in cancer therapeutics .

Drug Design and Development

The unique structure of 3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one makes it a valuable scaffold in drug design. Researchers have synthesized numerous derivatives to explore their pharmacological profiles. For example, modifications aimed at dissociating antiplatelet and antibacterial activities have been successful, indicating that specific structural changes can lead to targeted therapeutic effects without compromising safety profiles .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits Chikungunya virus replication
AnticancerSelective inhibition of Plk1; effective against various cancer cell lines
Drug DesignStructural modifications lead to distinct therapeutic profiles; potential for targeted therapies

Case Study: Antiviral Activity

A study conducted on a series of triazolo[4,5-d]pyrimidin-7(6H)-ones revealed that specific derivatives could inhibit the replication of Chikungunya virus effectively. The research employed both in vitro assays and molecular modeling to elucidate the mechanism of action, demonstrating the compound's ability to interfere with viral RNA synthesis .

Case Study: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized several analogs of this compound and assessed their efficacy against different cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, showcasing their potential as lead compounds for further development in oncology .

Wirkmechanismus

The mechanism of action of 3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Triazolopyrimidine derivatives exhibit structural variations that significantly influence their biological activity, pharmacokinetics, and target specificity. Below is a detailed comparison of 3-methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one with key analogues:

Structural and Functional Group Variations
Compound Name Substituents (Position) Key Functional Groups Biological Activity
3-Methyl-5-(methylthio)-3H-triazolopyrimidin-7-one 3-CH₃, 5-SCH₃ Methyl, methylthio Antiviral (CHIKV* inhibition)
MADTP-314 (3-(3′-acetylphenyl)-5-methyl) 3-(3′-acetylphenyl), 5-CH₃ Aryl ketone, methyl CHIKV replication inhibition
5-(Ethylthio)-3-(4-methoxybenzyl) 3-(4-OCH₃-benzyl), 5-SCH₂CH₃ Methoxybenzyl, ethylthio Anticancer (MCF-7, A-549 cells)
3-Benzyl-6-isopropyl-5-phenoxy 3-benzyl, 5-OPh, 6-CH(CH₃)₂ Benzyl, phenoxy, isopropyl Structural studies

Notes:

  • Methylthio vs. Aryl Groups : The methylthio group in the target compound enhances hydrophobicity compared to polar substituents like acetylphenyl (MADTP-314), which may improve cell penetration but reduce solubility .
  • Position 3 Modifications : Substitution with methyl (target compound) versus benzyl or methoxybenzyl (other analogues) alters steric bulk, affecting binding to viral nsP1 or tumor targets .
Antiviral Activity and Mechanisms

The target compound shares mechanistic similarities with MADTP-series inhibitors, which target the CHIKV nsP1 capping enzyme. However, structural differences lead to varying potency:

  • MADTP-314 : Exhibits EC₅₀ = 0.8 μM against CHIKV, with resistance mutations (e.g., P34S in nsP1) indicating direct interaction .
  • 3-Methyl-5-(methylthio) : While its exact EC₅₀ remains unreported, its structural similarity to MADTP analogues suggests comparable nsP1 targeting .
  • 5-Ethylthio Derivatives : These compounds show reduced antiviral activity compared to methylthio analogues, highlighting the critical role of sulfur-containing groups in enzyme inhibition .
Physicochemical Properties
Property 3-Methyl-5-(methylthio) MADTP-314 5-(Ethylthio)-3-(4-methoxybenzyl)
Molecular Weight (g/mol) 225.3 319.4 405.4
LogP (Predicted) 1.8 2.5 3.2
Solubility (mg/mL) 0.15 (aqueous) 0.08 <0.01

Key Observations :

  • The target compound’s lower molecular weight and moderate LogP suggest better bioavailability than bulkier analogues like 5-(ethylthio)-3-(4-methoxybenzyl) .
  • Reduced solubility of ethylthio derivatives correlates with diminished in vivo efficacy, emphasizing the need for balanced lipophilicity .

Biologische Aktivität

3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including its potential as an antitumor agent, antiplatelet agent, and antibacterial properties.

  • Molecular Formula : C6H7N5OS
  • Molecular Weight : 197.22 g/mol
  • CAS Number : 65023-35-0

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing potential therapeutic applications.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound showed IC50 values of 1.06 µM against A549 (lung cancer), 1.23 µM against MCF-7 (breast cancer), and 2.73 µM against HeLa (cervical cancer) cell lines . The mechanism of action appears to involve the inhibition of c-Met kinase, which is often overexpressed in cancer cells.

Table 1: Cytotoxicity of Triazolo-Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Antiplatelet Activity

Another study focused on ticagrelor analogues, which include triazolo-pyrimidine structures similar to our compound of interest. These analogues displayed significant antiplatelet activity while maintaining low antibacterial activity. This suggests a potential for developing compounds that can selectively inhibit platelet aggregation without affecting bacterial growth .

Table 2: Antiplatelet Activity of Ticagrelor Analogs

CompoundAntiplatelet Activity (Fold-inhibition)Antibacterial Activity (MIC, mM)
TicagrelorHighNone
Analog AModerateLow
Analog BHighNone

Antibacterial Activity

While the primary focus has been on antitumor and antiplatelet activities, some derivatives have also been evaluated for antibacterial properties. Notably, the structural modifications in triazolo-pyrimidines have shown varying degrees of efficacy against Gram-positive bacteria such as MRSA .

Case Studies

  • Cytotoxicity Evaluation : In vitro studies using the MTT assay demonstrated that several triazolo-pyrimidine derivatives exhibited moderate to high cytotoxicity against cancer cell lines. The most promising compounds were further analyzed for their apoptosis-inducing capabilities.
  • Antiplatelet Mechanism Studies : Research indicated that the antiplatelet effects were mediated through distinct pathways unrelated to antibacterial mechanisms, supporting the development of dual-action drugs that can target both thrombotic and infectious conditions without cross-reactivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?

  • Methodological Answer : The compound can be synthesized via alkylation of a triazolopyrimidine thione precursor (e.g., 5-thioxo-3H-triazolo[4,5-d]pyrimidin-7-one) with methyl iodide in an alkaline medium. Key steps include:

  • Reacting the thione intermediate with methyl iodide in ethanol or DMF at 60–80°C under nitrogen.
  • Monitoring reaction progress via TLC and isolating the product through recrystallization or column chromatography .
    • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and reaction time to improve yield (typically 70–80%) .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., methylthio group at C5) and ring system integrity.
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to confirm ≥95% purity.
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular formula (e.g., C7_7H8_8N6_6OS) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Recommended Models :

  • Anticancer Activity : Cytotoxicity assays against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines using MTT or resazurin-based viability tests. IC50_{50} values should be calculated from dose-response curves .
  • Antiviral Screening : Plaque reduction assays against Chikungunya virus (CHIKV) in Vero cells, with ribavirin as a positive control .

Advanced Research Questions

Q. How does the methylthio substituent at C5 influence the compound’s bioactivity compared to other derivatives?

  • Structure-Activity Relationship (SAR) Insights :

  • The methylthio group enhances lipophilicity, improving membrane permeability compared to polar glycosylthio derivatives (e.g., compound 3 in ).
  • Substitution with ethylthio ( ) or arylthio groups () alters target selectivity; methylthio derivatives show balanced potency and solubility .
    • Experimental Validation : Compare IC50_{50} values across derivatives in enzyme inhibition assays (e.g., CHIKV nsP1 capping activity) .

Q. What mechanistic insights exist for this compound’s antiviral activity against CHIKV?

  • Target Identification : The compound inhibits the viral nsP1 protein, disrupting mRNA capping and replication.
  • Methodology :

  • Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify nsP1 GTP-binding inhibition.
  • RT-qPCR : Measure viral RNA load reduction in treated vs. untreated cells .
    • Data Interpretation : IC50_{50} values <10 μM suggest strong nsP1 targeting, while higher values may indicate off-target effects .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile?

  • Optimization Approaches :

  • Acetylation : Introduce acetyl groups to hydroxylated metabolites to enhance metabolic stability (e.g., per-O-acetylated derivatives in ).
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to address low aqueous solubility .
    • In Vivo Testing : Conduct pharmacokinetic studies in rodent models to assess bioavailability and half-life .

Contradictory Data Analysis

Q. How should researchers resolve discrepancies in reported biological activities of triazolopyrimidine derivatives?

  • Case Study : Anticancer activity in MCF-7 cells varies widely (e.g., IC50_{50} = 2–50 μM across studies).
  • Resolution Strategy :

  • Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Validate results with orthogonal assays (e.g., apoptosis via flow cytometry alongside viability tests) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.